2-Chloro-N-[3-(2-oxopyrimidin-1-yl)propyl]acetamide
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Description
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-[3-(2-oxopyrimidin-1-yl)propyl]acetamide” can be represented by the InChI string: InChI=1S/C9H12ClN3O2/c10-7-8(14)11-3-1-5-13-6-2-4-12-9(13)15/h2,4,6H,1,3,5,7H2,(H,11,14).Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 229.66.Future Directions
As for future directions, more research is needed to fully understand the properties and potential applications of “2-Chloro-N-[3-(2-oxopyrimidin-1-yl)propyl]acetamide”. Given its ability to form strong hydrogen bonds and interact with proteins and other molecules, it could potentially be used in the study of proteins, enzymes, and cellular membranes .
Properties
IUPAC Name |
2-chloro-N-[3-(2-oxopyrimidin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c10-7-8(14)11-3-1-5-13-6-2-4-12-9(13)15/h2,4,6H,1,3,5,7H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMWRAVXBWSBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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